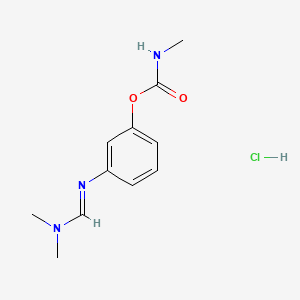

Formetanate hydrochloride

Description

Properties

IUPAC Name |

[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPKGPZHHQEODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2.ClH, C11H16ClN3O2 | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22259-30-9 (Parent) | |

| Record name | Formetanate hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032405 | |

| Record name | Formetanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formetanate hydrochloride is a white powder with a faint odor. Used as a plant insecticide, acaricide, and miticide. (EPA, 1998), Colorless or white solid; [HSDB] | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formetanate hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

YELLOW CRYSTALLINE SOLID; SOLUBILITY: LESS THAN 1 G/L WATER; ABOUT 100 G/L ACETONE, CHLOROFORM; GREATER THAN 200 G/L METHANOL /FORMETANATE/, Water Solubility = 6.3 g/L /Formetanate/, Water solubility = 100 mg/L /Formetanate/, IN WATER 50%, METHANOL 20%; SLIGHTLY SOL IN ORG SOLVENTS, Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%, Water solubility = >500,000 mg/l | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2e-08 mmHg (EPA, 1998), 0.00000001 [mmHg], Vapor pressure = 0.027 mPa @ 25 °C /Formetanate/, Practically zero at room temperature | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formetanate hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, WHITE POWDER | |

CAS No. |

23422-53-9 | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formetanate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23422-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formetanate hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formetanate HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanimidamide, N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formetanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formetanate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Y3OP0N2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 to 396 °F decomposes (EPA, 1998), Melting Point = 102 °C /Formetanate/ | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Formetanate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Formetanate (B1673542) hydrochloride. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise, data-driven insights.

Chemical and Physical Properties

Formetanate hydrochloride is a white to yellowish crystalline solid or powder with a faint odor.[1][2] It is a carbamate (B1207046) insecticide and acaricide known for its high solubility in water.[3][4] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClN₃O₂ | [5][6] |

| Molecular Weight | 257.72 g/mol | [1][7][8] |

| Melting Point | 200-202 °C (decomposes) | [1][7] |

| Water Solubility | 822,000 mg/L (at 25 °C) | [1][6] |

| Vapor Pressure | 1.6 x 10⁻⁶ Pa (at 25 °C) | [1][6] |

| Density | ~1.09 - 1.36 g/cm³ (estimate) | [1][6] |

| pKa | 8.0 (base) | [2][6] |

| CAS Registry Number | 23422-53-9 | [1][9] |

Chemical Structure and Nomenclature

This compound is the hydrochloride salt of Formetanate. Its chemical structure is unique, incorporating both a carbamate ester and a formamidine (B1211174) group, which contributes to its biological activity and physical properties.[3][10]

-

IUPAC Name : 3-{[(EZ)-(dimethylamino)methylene]amino}phenyl methylcarbamate hydrochloride[11]

-

CAS Name : Methanimidamide, N,N-dimethyl-N′-[3-[[(methylamino)carbonyl]oxy]phenyl]-, monohydrochloride[1][12]

The structure consists of a phenyl N-methylcarbamate moiety linked to a N,N-dimethylformamidine group. The hydrochloride salt form enhances its water solubility.

Mechanism of Action: Cholinesterase Inhibition

This compound functions as a potent, reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[3][12][14] This is the primary mechanism underlying its insecticidal and acaricidal activity.

-

Binding to AChE : As a carbamate insecticide, this compound carbamylates the serine hydroxyl group at the active site of the AChE enzyme.[12][14]

-

Inhibition of Acetylcholine (B1216132) Hydrolysis : This binding prevents the enzyme from hydrolyzing its natural substrate, the neurotransmitter acetylcholine (ACh).[3][5]

-

Accumulation of Acetylcholine : The inhibition of AChE leads to an accumulation of ACh at the synaptic cleft.[3]

-

Neurotoxicity : The excess ACh results in continuous stimulation of cholinergic receptors in the nervous system of the target pest, leading to hyperexcitation, convulsions, paralysis, and ultimately, death.[3][15]

Unlike organophosphates, the carbamylation of AChE by N-methyl carbamates like Formetanate is reversible, allowing for the eventual reactivation of the enzyme.[12][14]

Experimental Protocols and Analytical Methods

Detailed experimental protocols are specific to individual research objectives. However, established analytical methods for the quantification and analysis of this compound are documented.

-

Product Analysis : The analysis of the active ingredient in commercial formulations can be performed by titrating the hydrochloride salt with a standard alkali solution.[1]

-

Residue Analysis : A common method for detecting residues of this compound in plant commodities is Gas Chromatography with Electron Capture Detection (GC/ECD). This procedure involves the hydrolysis of all residues (the parent compound and its metabolites) to 3-aminophenol, which is then derivatized and quantified.[12]

Synthesis and Manufacturing

The commercial production of this compound involves a multi-step chemical synthesis.

General Synthesis Pathway: The manufacturing process involves the reaction of methyl isocyanate with m-(((dimethylamino)methylene)amino)phenol.[1] This intermediate is synthesized from 3-aminophenol. The final step is the treatment with hydrochloric acid to form the stable, water-soluble hydrochloride salt.[16]

Chemical Reactivity and Stability

This compound is a carbamate ester and exhibits reactivity characteristic of this class.[1][15]

-

Hydrolysis : The compound is susceptible to hydrolysis. The rate is highly dependent on pH. It is hydrolyzed rapidly under basic conditions and is more stable in acidic to neutral solutions.[1][2] For instance, at 22 °C, the half-life is reported to be 65 days at pH 5, 23 hours at pH 7, and 2 hours at pH 9.[2] The formamidine group has been shown to be more labile than the carbamate group under basic conditions.[10]

-

Incompatibilities : It is incompatible with strong acids, strong bases, and strong reducing agents.[1][15] Contact with strongly oxidizing acids, peroxides, and hydroperoxides should be avoided.[2][15]

-

Photolysis : The compound can undergo photolysis in aqueous solutions and on soil surfaces.[2]

This guide provides a foundational understanding of this compound for scientific and developmental applications. For specific experimental use, researchers should consult detailed safety data sheets and relevant peer-reviewed literature.

References

- 1. echemi.com [echemi.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 23422-53-9 | Benchchem [benchchem.com]

- 4. CAS 23422-53-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound (CAS 23422-53-9) - Analytical Standard, Best Price Mumbai Supplier [nacchemical.com]

- 6. 23422-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Formetanate - Wikipedia [en.wikipedia.org]

- 10. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Chemical Details - Pesticide Info [pesticideinfo.org]

- 14. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. This compound [sitem.herts.ac.uk]

An In-depth Technical Guide to the Synthesis Pathway and Precursors of Formetanate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of formetanate (B1673542) hydrochloride, a significant carbamate (B1207046) insecticide and acaricide. The document details the primary synthetic pathway, starting from key precursors, and outlines the experimental protocols for each critical step. Quantitative data, including yields and purity, are presented in structured tables for clarity. Furthermore, this guide elucidates the mechanism of action of formetanate hydrochloride as an acetylcholinesterase inhibitor through a detailed signaling pathway diagram. The information is curated for researchers, scientists, and professionals involved in drug development and pesticide synthesis, offering a thorough understanding of the chemical processes and biological interactions of this compound.

Introduction

This compound, with the chemical name N,N-dimethyl-N'-[3-(methylcarbamoyloxy)phenyl]methanimidamide hydrochloride, is a potent insecticide and acaricide used to control a variety of pests on agricultural crops.[1] As a carbamate pesticide, its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2] Understanding the synthesis of this compound is crucial for its efficient production, for the development of new analogues, and for assessing its environmental and biological impact. This guide presents a detailed examination of its synthesis, from precursors to the final product, and its biochemical mechanism of action.

Synthesis Pathway

The most common and well-documented synthetic route to this compound begins with the precursor 3-aminophenol (B1664112). The synthesis proceeds through a two-step process: the formation of an intermediate, N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide, followed by its reaction with methyl isocyanate to yield formetanate, which is then converted to its hydrochloride salt.

A visual representation of the overall synthesis workflow is provided below.

Caption: A high-level overview of the this compound synthesis process.

Precursors

The primary precursors for the synthesis of this compound are:

-

3-Aminophenol: A readily available aromatic amine that serves as the backbone of the molecule.

-

Dimethylformamide dimethyl acetal (B89532) (DMFDMA): A reagent used to introduce the dimethylaminomethylene group.

-

Methyl isocyanate (MIC): A highly reactive compound that forms the carbamate functional group.[3]

-

Hydrochloric acid (HCl): Used for the final salt formation.

Step 1: Synthesis of N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide

The initial step involves the reaction of 3-aminophenol with dimethylformamide dimethyl acetal (DMFDMA). This reaction forms the intermediate N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide.

Experimental Protocol:

A detailed experimental protocol for a similar reaction suggests the following procedure:

-

In a reaction vessel, 3-aminophenol is dissolved in a suitable solvent, such as toluene (B28343).

-

Dimethylformamide dimethyl acetal (DMFDMA) is added to the solution.

-

The reaction mixture is heated to reflux for a specified period to ensure the completion of the reaction.

-

The solvent and volatile by-products are removed under reduced pressure to yield the crude intermediate product.

-

The crude product can be purified by distillation or recrystallization.

Step 2: Synthesis of Formetanate

The second step is the carbamoylation of the phenolic hydroxyl group of the intermediate with methyl isocyanate (MIC). This reaction should be handled with extreme caution due to the high toxicity of MIC.[3]

Experimental Protocol:

-

The purified intermediate, N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide, is dissolved in an anhydrous aprotic solvent (e.g., toluene or diethyl ether) in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Methyl isocyanate is added dropwise to the solution while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

-

The reaction mixture is stirred for a sufficient time to ensure complete conversion.

-

The solvent is then removed under reduced pressure to obtain the formetanate base as a crude product.

Step 3: Formation of this compound

The final step is the conversion of the formetanate base to its hydrochloride salt to improve its stability and water solubility.

Experimental Protocol:

-

The crude formetanate base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or diethyl ether.

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added slowly to the formetanate solution with stirring.

-

The this compound precipitates out of the solution as a solid.

-

The solid is collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound, based on available literature for similar reactions. It is important to note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |

| 1. Intermediate Synthesis | 3-Aminophenol, DMFDMA | N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide | 1:1.1 | Toluene | Reflux | 2-4 hours | ~80-90 | >95 |

| 2. Carbamoylation | Intermediate, Methyl Isocyanate | Formetanate | 1:1.05 | Toluene | 20-30 °C | 1-2 hours | >90 | >95 |

| 3. Salt Formation | Formetanate, Hydrochloric Acid | This compound | 1:1 | Isopropanol | 0-10 °C | 30-60 min | >95 | >98[4] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal and acaricidal effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The carbamate moiety of formetanate acts as a competitive substrate for AChE. It binds to the active site of the enzyme, and the carbamoyl (B1232498) group is transferred to a serine residue in the enzyme's active site, forming a carbamoylated enzyme. This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.

Caption: Mechanism of acetylcholinesterase inhibition by formetanate.

Conclusion

The synthesis of this compound is a well-established process that relies on key chemical transformations. This guide has provided a detailed overview of the primary synthetic pathway, from its fundamental precursors to the final purified product, including experimental considerations and quantitative data. Understanding this synthesis is essential for professionals in the fields of pesticide development and chemical manufacturing. Furthermore, the elucidation of its mechanism of action as an acetylcholinesterase inhibitor provides critical insight into its biological activity and its role in pest control. The information presented herein serves as a valuable technical resource for researchers and scientists working with this compound and related carbamate compounds.

References

Toxicological Profile of Formetanate Hydrochloride in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Formetanate hydrochloride in mammalian species. This compound is a carbamate (B1207046) insecticide and acaricide that functions primarily through the inhibition of acetylcholinesterase. This document summarizes key findings on its toxicokinetics, acute, subchronic, and chronic toxicity, as well as its potential for carcinogenicity, genotoxicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of reference, and detailed experimental methodologies are described based on regulatory agency summaries and standardized OECD guidelines. Visual diagrams are provided to illustrate key pathways and experimental workflows.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in mammals, primarily rats, indicate that this compound is rapidly and extensively absorbed following oral administration.[1][2] The compound does not show a tendency for bioaccumulation.[1][2] Metabolism is a key route of detoxification and involves hydrolysis of the carbamate ester linkage and oxidative demethylation.[1][2] The majority of the administered dose is excreted in the urine, with peak concentrations observed within 6 hours and approximately 80% eliminated within 24 hours post-administration.[3] Fecal excretion accounts for a smaller portion of elimination.[3]

Mechanism of Toxicity: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other N-methyl carbamate pesticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[4][5][6] AChE is critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors. This results in a range of clinical signs consistent with cholinergic toxicity.[4][7] The binding of N-methyl carbamates to AChE is reversible, allowing for relatively rapid reactivation of the enzyme and recovery from acute toxic effects, typically within hours to a day.[4][8]

Acute Toxicity

This compound exhibits high acute toxicity via the oral and inhalation routes and low acute toxicity via the dermal route in mammals.[4][9] Clinical signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, wheezing, labored breathing, trembling, vomiting, and decreased body weight.[4]

Table 1: Acute Toxicity of this compound

| Species | Route | Endpoint | Value (mg/kg bw) | Toxicity Category | Reference(s) |

| Rat | Oral | LD50 | 21 | High | [1][2][3] |

| Mouse | Oral | LD50 | 18 | High | [1][2][3] |

| Dog | Oral | LD50 | 19 | High | [1][2] |

| Rat | Dermal | LD50 | >5,600 | Low | [1][2] |

| Rabbit | Dermal | LD50 | >10,200 | Low | [1][2] |

| Rat | Inhalation | LC50 | 0.15 - 0.29 mg/L (4-hr) | High/Moderate | [10][11][12] |

Experimental Protocols (General)

Acute toxicity studies are typically conducted in accordance with OECD Test Guidelines (e.g., OECD 401/423 for oral, OECD 402 for dermal, OECD 403 for inhalation).

-

Test Species: Commonly used species include the Sprague-Dawley rat for oral and inhalation studies, and the New Zealand White rabbit for dermal studies.

-

Administration: For oral studies, the test substance is typically administered by gavage, often in a vehicle like corn oil or water.[2] For dermal studies, the substance is applied to a shaved area of the back under a semi-occlusive dressing for 24 hours.[13] For inhalation studies, animals are exposed in whole-body or nose-only chambers for a defined period, usually 4 hours.

-

Dose Levels: A range of dose levels is used to determine the lethal dose for 50% of the test population (LD50/LC50). A limit test at a high dose (e.g., 2000 or 5000 mg/kg for oral/dermal) may be used if low toxicity is expected.[2][13]

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days following administration.[2][13] Body weights are recorded at initiation and at specified intervals. A gross necropsy is performed on all animals at the end of the study.

Subchronic Toxicity

Repeated dose studies have been conducted to evaluate the effects of this compound over a longer duration. The primary target organ system remains the nervous system, with cholinesterase inhibition being the most sensitive endpoint.

Table 2: Subchronic Oral Toxicity of this compound

| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL |

| Rat | 90-day | 6.3 - 6.8 | 63.4 - 69.6 | Inflammation of various organs |

| Dog | 1-year | 0.02 (ug/kg/dose) | - | Hypercalcemia |

Experimental Protocols (General)

Subchronic oral toxicity studies are generally performed according to OECD Test Guideline 408 (90-Day Study in Rodents) or OECD 409 (90-Day Study in Non-Rodents).

-

Test Species: Typically, the rat and the beagle dog are used.

-

Administration: The test substance is administered daily, most commonly mixed in the diet, for a period of 90 days.

-

Dose Levels: At least three dose levels and a control group are used. Doses are selected based on acute and range-finding studies to establish a No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL).

-

Endpoints: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals. At termination, a full necropsy is performed, organs are weighed, and a comprehensive set of tissues is examined histopathologically.

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess the potential for chronic toxicity and carcinogenicity in rodents.

Table 3: Chronic Toxicity and Carcinogenicity of this compound

| Species | Study Duration | NOAEL (mg/kg bw/day) | Carcinogenicity Finding | Reference(s) |

| Rat | 2-year | 0.45 | No evidence of carcinogenicity | [9] |

| Mouse | 2-year | - | No evidence of carcinogenicity | [4][13] |

| Dog | 2-year | - | No significant ill-effects at 200 mg/kg in diet | [1][2] |

Based on these studies, this compound is not considered to be carcinogenic in rats or mice.[4][13]

Experimental Protocols (General)

Chronic toxicity and carcinogenicity studies are typically combined and follow OECD Test Guidelines 452 (Chronic Toxicity) and 451 (Carcinogenicity).

-

Test Species: Usually conducted in two rodent species, such as the Sprague-Dawley rat and the CD-1 mouse.[14]

-

Administration: The test substance is administered daily in the diet for a period of 18-24 months for mice and 24 months for rats.

-

Dose Levels: At least three dose levels and a control group are used. The high dose is typically a Maximum Tolerated Dose (MTD) that induces some toxicity but not significant mortality.

-

Endpoints: Similar to subchronic studies, endpoints include clinical observations, body weight, food consumption, hematology, and clinical chemistry. The primary endpoint is the histopathological examination of a comprehensive list of tissues for both non-neoplastic and neoplastic lesions.

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to evaluate the genotoxic potential of this compound. The overall weight of evidence indicates that this compound is not mutagenic or genotoxic.[4][13]

Table 4: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result |

| In Vitro | |||

| Gene Mutation | S. typhimurium (Ames test) | With and without | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative |

| Gene Mutation | Mouse Lymphoma Assay | With and without | Negative |

| In Vivo | |||

| Chromosomal Aberration | Mouse Micronucleus Test | N/A | Negative |

Experimental Protocols (General)

Genotoxicity studies are performed according to standardized guidelines to ensure reliability and regulatory acceptance.

-

Ames Test (OECD 471): This bacterial reverse mutation assay uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes for amino acid synthesis.[15] The test evaluates the ability of the chemical to cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium. The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver).[15]

-

In Vitro Chromosomal Aberration Test (OECD 473): Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are exposed to the test substance.[16] Cells are harvested at metaphase and chromosomes are examined microscopically for structural damage (e.g., breaks, gaps, exchanges). This assay is also performed with and without metabolic activation.[16]

-

In Vivo Micronucleus Test (OECD 474): Rodents (usually mice or rats) are treated with the test substance, typically by oral gavage or intraperitoneal injection.[5][17] Bone marrow is collected after appropriate exposure times, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are fragments of chromosomes or whole chromosomes left behind during cell division.[17]

Reproductive and Developmental Toxicity

The potential effects of this compound on reproduction and development have been assessed in multi-generation and developmental toxicity studies.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference(s) |

| Two-Generation Reproduction | Rat | Parental: 4.5Offspring: -Reproductive: - | Parental: -Offspring: -Reproductive: - | Reduced body weight gain, water intake, blood and brain AChE inhibition in parents. | [9] |

| Developmental | Rat | Maternal: -Developmental: - | Maternal: -Developmental: - | Slight developmental delay at high doses. | [18] |

| Developmental | Rabbit | Maternal: -Developmental: - | Maternal: -Developmental: - | No toxicologically significant effects. | [18] |

Experimental Protocols (General)

-

Two-Generation Reproduction Toxicity Study (OECD 416): This study design involves the continuous dosing of the test substance to male and female rats for two generations.[4][10] The P (parental) generation is dosed before mating, during mating, gestation, and lactation. Selected F1 offspring are then dosed through their maturation and produce an F2 generation. Endpoints evaluated include parental clinical signs, body weight, food consumption, mating and fertility indices, litter size, pup viability, growth, and sexual development.[10] Gross necropsy and histopathology of reproductive organs are also performed.

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant females (typically rats and rabbits) are dosed with the test substance during the period of major organogenesis.[3][11][19] Dams are monitored for signs of maternal toxicity. Shortly before birth, females are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[3]

Conclusion

The toxicological profile of this compound in mammals is well-characterized. Its acute toxicity is high via oral and inhalation routes, driven by its primary mechanism of action: the reversible inhibition of acetylcholinesterase. The compound is rapidly absorbed, metabolized, and excreted, with no evidence of bioaccumulation. Long-term studies in rodents have not demonstrated any carcinogenic potential. Furthermore, a comprehensive battery of genotoxicity assays has shown no evidence of mutagenic or clastogenic activity. Reproductive and developmental studies indicate effects such as reduced parental body weight gain and slight developmental delays only at doses that also cause other systemic toxicity, with no evidence of teratogenicity. The established No-Observed-Adverse-Effect-Levels (NOAELs) from these studies form the basis for regulatory risk assessments and the establishment of safe exposure limits for humans.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. oecd.org [oecd.org]

- 5. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 9. oecd.org [oecd.org]

- 10. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. epa.gov [epa.gov]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. criver.com [criver.com]

- 17. criver.com [criver.com]

- 18. researchgate.net [researchgate.net]

- 19. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to the Environmental Fate and Degradation of Formetanate Hydrochloride in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Formetanate (B1673542) hydrochloride, a carbamate (B1207046) insecticide and acaricide. This document synthesizes key data on its degradation kinetics in soil and water, details its adsorption behavior, and outlines its primary degradation pathways. Furthermore, it furnishes detailed experimental protocols for the assessment of its environmental persistence and analytical methodologies for its detection.

Quantitative Data on Environmental Fate

The environmental persistence of Formetanate hydrochloride is significantly influenced by factors such as pH, soil type, and microbial activity. The following tables summarize the key quantitative data regarding its degradation and mobility in soil and water.

Table 1: Degradation Half-life of this compound in Soil

| Soil Condition | pH | Temperature (°C) | Half-life (DT50) | Reference |

| Aerobic | 4.8 - 5.2 | 20 | 542 - 1567 days | [1] |

| Aerobic | 6.7 - 8.0 | 20 | 9 - 11 days | [1] |

| Aerobic, Typical | Not Specified | 20 | 9.4 days | [2] |

| Not Specified | Not Specified | Not Specified | < 7 days | [3] |

Table 2: Degradation Half-life of this compound in Water

| Degradation Process | pH | Temperature (°C) | Half-life (DT50) | Reference |

| Hydrolysis | 7.0 | 25 | 45.2 - 45.3 days | [4] |

| Hydrolysis | 7.6 | Not Specified | 14.4 hours | [5] |

| Hydrolysis | 8.0 | 25 | 4.5 days | [4] |

| Hydrolysis | 9.0 | 22 | 2 hours | |

| Hydrolysis | 12.6 | Not Specified | 3.9 hours | [5] |

| Hydrolysis (in river water/sediment systems) | Not Specified | Not Specified | < 1 - 2 days | [1] |

Table 3: Soil Adsorption and Mobility of this compound

| Parameter | Value | Interpretation | Reference |

| Soil Adsorption Coefficient (Koc) | 275 mL/g | Moderate mobility | [6] |

| Soil Adsorption Coefficient (Kd) | 9.6 mL/g | Moderate mobility | [7] |

| Rf factors (in silty clay loam) | 0.75 and 0.79 | Mobile | [4] |

Degradation Pathways

This compound degrades in the environment through several pathways, primarily hydrolysis, with microbial degradation also playing a role. The degradation process involves the sequential breakdown of its two main functional groups: the formamidine (B1211174) group and the carbamate group. The formamidine group is generally more labile, especially under basic conditions.[5][8]

The primary degradation pathway proceeds as follows:

-

Hydrolysis of the Formamidine Group: The initial and more rapid degradation step is the hydrolysis of the N,N-dimethylformamidine group to yield 3-formamidophenyl-N-methylcarbamate.

-

Hydrolysis of the Carbamate Group: The resulting intermediate, 3-formamidophenyl-N-methylcarbamate, undergoes further hydrolysis of the carbamate ester linkage.

-

Formation of Final Degradation Products: This second hydrolysis step leads to the formation of 3-hydroxyformanilide and subsequently 3-aminophenol.[9]

dot

Experimental Protocols

The following sections outline the methodologies for conducting key experiments to assess the environmental fate of this compound, based on established regulatory guidelines such as those from the OECD and the U.S. EPA.

Aerobic Soil Metabolism Study (Adapted from OECD 307 and U.S. EPA OCSPP 835.4100)

This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.

Experimental Workflow:

dot

Methodology:

-

Soil Selection and Characterization: Select a representative agricultural soil. Characterize its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.[3]

-

Test Substance: Use radiolabeled (e.g., ¹⁴C) this compound to facilitate the tracking of its degradation and the formation of metabolites.

-

Experimental Setup:

-

Treat fresh soil samples with this compound at a concentration relevant to its agricultural use.

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).[3]

-

Use a flow-through system or biometer flasks to maintain aerobic conditions and trap volatile organic compounds and ¹⁴CO₂.[10][11]

-

-

Sampling and Analysis:

-

Collect soil samples at various time intervals over the study period (e.g., up to 120 days).[12]

-

Extract the soil samples using appropriate solvents (e.g., acetonitrile).

-

Analyze the extracts for the parent compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the trapped ¹⁴CO₂ to determine the extent of mineralization.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT50) of this compound in the soil.

-

Identify and quantify the major degradation products.

-

Establish a mass balance to account for the distribution of the applied radioactivity.

-

Hydrolysis Study (Adapted from U.S. EPA OCSPP 835.2120)

This study is designed to determine the rate of abiotic degradation of this compound in aqueous solutions at different pH levels.

Methodology:

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis:

-

Collect aliquots from each solution at predetermined time intervals.

-

Analyze the samples for the concentration of this compound using a suitable analytical method like HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Determine the rate of hydrolysis at each pH.

-

Calculate the hydrolysis half-life (DT50) for each pH condition.

-

Analytical Method for Residue Analysis in Soil and Water

The determination of this compound residues in environmental samples is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[13][14][15][16]

Sample Preparation:

-

Soil: Extraction of soil samples is commonly done using an organic solvent such as acetonitrile. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

-

Water: Water samples are typically filtered and then concentrated using SPE.

LC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of this compound from other compounds in the sample extract.

-

Mass Spectrometric Detection: Detection and quantification are achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for one or more of its characteristic product ions.

Conclusion

The environmental fate of this compound is characterized by its relatively rapid degradation in neutral to alkaline soils and water, primarily through hydrolysis of the formamidine and subsequently the carbamate functional groups. However, its persistence is significantly increased in acidic soil environments. Its moderate mobility in soil suggests a potential for leaching under certain conditions. The provided experimental protocols, based on international guidelines, offer a robust framework for further research into the environmental behavior of this compound. Accurate and sensitive analytical methods, such as LC-MS/MS, are essential for monitoring its residues in the environment. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment and management of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. epa.gov [epa.gov]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. oecd.org [oecd.org]

- 7. agilent.com [agilent.com]

- 8. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. oecd.org [oecd.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. epa.gov [epa.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolism of Formetanate Hydrochloride in Target and Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetanate (B1673542) hydrochloride is a carbamate (B1207046) insecticide and acaricide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] Its efficacy as a pesticide is intrinsically linked to its metabolic fate within the target organism. However, the biotransformation of formetanate hydrochloride also dictates its toxicological profile in non-target organisms, including mammals and beneficial insects such as honeybees, and its persistence in the environment. This technical guide provides a comprehensive overview of the current scientific understanding of this compound metabolism, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways.

Metabolism in Target Organisms (Insects)

The metabolism of this compound has been investigated in target insect species, with the housefly (Musca domestica) serving as a primary model.

Key Metabolic Pathways in Houseflies

In houseflies, this compound is rapidly metabolized. Studies have shown that approximately 84% of an injected dose is metabolized within four hours.[3] The primary metabolic pathway involves hydrolysis of the carbamate ester bond and modification of the formamidine (B1211174) group. The major metabolite identified is 3'-hydroxyformanilide.[3]

Experimental Protocol: In Vivo Metabolism Study in Houseflies (General Methodology)

A general protocol for investigating the metabolism of this compound in houseflies, based on common practices for insecticide metabolism studies, is as follows:

-

Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is typically used to facilitate the tracking and quantification of the parent compound and its metabolites.

-

Insect Rearing: Houseflies are reared under controlled laboratory conditions to ensure uniformity in age and physiological state.

-

Dosing: A precise dose of the radiolabeled this compound, dissolved in a suitable solvent like acetone, is topically applied to the dorsal thorax of each fly.

-

Incubation: The treated flies are held in metabolic chambers for various time points (e.g., 1, 2, 4, 8 hours) with access to food and water.

-

Sample Collection and Extraction: At each time point, flies are collected and homogenized in an appropriate solvent system (e.g., acetonitrile/water) to extract the parent compound and its metabolites. Excreta are also collected and extracted separately.

-

Analytical Separation and Quantification: The extracts are concentrated and analyzed using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Metabolite Identification: Metabolites are identified by comparing their chromatographic behavior to that of authentic reference standards. Further structural elucidation can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolism in Non-Target Organisms

The metabolism of this compound in non-target organisms is crucial for assessing its potential for adverse effects. Mammals and beneficial insects like honeybees are of particular interest.

Mammalian Metabolism (Rats and Goats)

In mammals, this compound is readily absorbed and rapidly excreted, primarily in the urine.[3]

-

Excretion in Rats: Following a single oral dose in rats, approximately 75% is excreted in the urine within the first 12 hours, with peak concentrations observed at 6 hours. Within 24 hours, 80% of the dose is eliminated in the urine and 6% in the feces.[3]

-

Excretion in Goats: When lactating goats were administered ¹⁴C-labeled this compound, 80-90% of the dose was excreted in the urine within 24 hours of the last administration.[3]

The primary metabolic pathway in rats involves hydrolysis and subsequent conjugation. A significant portion of the urinary metabolites (60-80%) are water-soluble conjugates.[3] The major aglycone identified is 3-hydroxyacetanilide. Other identified aglycones include 3-hydroxyformanilide, 3-formamidophenyl-N-methylcarbamate, and m-[[(methylamino)methylene]amino]phenyl-N-methylcarbamate.[3]

Table 1: Quantitative Excretion of this compound in Mammals

| Organism | Dose Route | Dose | Timeframe | % in Urine | % in Feces | Reference |

| Rat | Single Oral | Not Specified | 12 hours | 75% | - | [3] |

| Rat | Single Oral | Not Specified | 24 hours | 80% | 6% | [3] |

| Goat | Oral (daily) | 1.4 mg/kg/day | 24 hours post-dose | 80-90% | 1.3-6.6% | [3] |

Experimental Protocol: In Vivo Metabolism Study in Rats (General Methodology)

A typical protocol for a rodent metabolism study with this compound would involve:

-

Test Substance: ¹⁴C-labeled this compound is administered to facilitate mass balance and metabolite profiling.

-

Animal Husbandry: Rats (e.g., Sprague-Dawley) are housed in metabolism cages that allow for the separate collection of urine and feces.

-

Dosing: A single oral gavage dose is administered.

-

Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours). Blood samples may also be collected at various time points to determine plasma concentrations.

-

Sample Analysis: The radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.

-

Metabolite Profiling: Urine samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugates. The resulting aglycones are then extracted and analyzed by HPLC-radiodetector and LC-MS/MS for identification and quantification.

Metabolism in Honeybees (Apis mellifera)

The sublethal effects of this compound on honeybees are a significant concern. While detailed metabolic pathways in honeybees are not as well-defined as in mammals, studies have shown that exposure induces an oxidative stress response. This is evidenced by decreased activity of superoxide (B77818) dismutase (SOD) and increased activities of catalase (CAT) and glutathione-S-transferase (GST).[4] The increased activity of GST, a key detoxification enzyme, suggests its involvement in the metabolism and clearance of this compound.[5] Honeybee larvae appear to be less sensitive to formetanate than adult bees, which may be due to differences in metabolism and detoxification capacity.[4][5]

Experimental Protocol: In Vitro Enzyme Activity Assays in Honeybees (General Methodology)

To assess the impact of this compound on detoxification enzymes in honeybees:

-

Exposure: Honeybee larvae or adults are exposed to various concentrations of this compound in their diet under laboratory conditions.

-

Homogenization: At specific time points, the bees are collected and homogenized in a suitable buffer to prepare a crude enzyme extract.

-

Enzyme Assays: The activities of enzymes such as SOD, CAT, and GST are measured using established spectrophotometric assays.

-

Protein Quantification: The total protein content of the homogenates is determined to normalize the enzyme activities.

-

Data Analysis: The specific activities of the enzymes (units of activity per mg of protein) in the treated groups are compared to those of a control group.

Environmental Fate and Degradation

The environmental fate of this compound is largely governed by hydrolysis and microbial degradation.

Hydrolysis

Hydrolysis of this compound is highly dependent on pH. It is more rapid in neutral to alkaline conditions.[1]

-

At pH 7, the half-life is less than one day.[1]

-

At pH 9, the half-life is less than one day.[1]

-

At pH 5, the half-life is significantly longer, at 63 days.[1]

Studies have shown that the formamidine group is more labile to hydrolysis than the carbamate group under basic conditions.[6] EPA documents have identified three major hydrolysis degradates: M-1, M-2, and M-3.[7]

Table 2: Hydrolytic Half-life of this compound

| pH | Temperature | Half-life | Reference |

| 5 | Not Specified | 63 days | [1] |

| 7 | Not Specified | < 1 day | [1] |

| 9 | Not Specified | < 1 day | [1] |

| 7.6 (mildly basic) | Not Specified | 14.4 hours (formamidine group) | [6] |

| 12.6 (strongly basic) | Not Specified | 3.9 hours (formamidine group) | [6] |

Experimental Protocol: Hydrolysis Study (General Methodology)

A standard hydrolysis study protocol involves:

-

Test System: Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are prepared.

-

Test Substance: Radiolabeled this compound is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the parent compound and the formation of degradation products are monitored over time using HPLC with a radioactivity detector.

-

Kinetics: The rate of hydrolysis and the half-life are calculated assuming first-order kinetics.

Soil Metabolism

In soil, this compound undergoes rapid biotransformation under both aerobic and anaerobic conditions.[1] The degradation is faster in neutral to alkaline soils.[8] Aerobic soil biotransformation is reported to lead to the formation of the degradate M-4.[7]

Metabolic Pathways and Experimental Workflows

Caption: Metabolic pathways of this compound in mammals, insects, and the environment.

Caption: General experimental workflows for in vivo metabolism and in vitro enzyme activity studies.

Conclusion

The metabolism of this compound varies significantly between target and non-target organisms. In insects, rapid metabolism leads to the formation of 3'-hydroxyformanilide. In mammals, the primary route of detoxification is through hydrolysis and subsequent conjugation, leading to the excretion of water-soluble metabolites in the urine, with 3-hydroxyacetanilide being the major aglycone. In non-target insects like honeybees, exposure to this compound induces detoxification enzymes, indicating an active metabolic response. The environmental persistence of this compound is limited by its rapid hydrolysis in neutral to alkaline conditions. A thorough understanding of these metabolic pathways is essential for the development of safer and more selective pesticides and for accurately assessing the environmental and human health risks associated with their use. Further research is warranted to fully elucidate the metabolic pathways in beneficial insects and to quantify the formation and degradation of environmental metabolites under various conditions.

References

- 1. chm.pops.int [chm.pops.int]

- 2. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formetanate toxicity and changes in antioxidant enzyme system of Apis mellifera larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

The Toxicity Profile of Formetanate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of Formetanate (B1673542) hydrochloride. The information is compiled from various regulatory and scientific sources to support research and development activities. This document details quantitative toxicity data, outlines experimental protocols based on established international guidelines, and visualizes key pathways and workflows.

Executive Summary

Formetanate hydrochloride is a carbamate (B1207046) insecticide and acaricide that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in neurotoxicity.[3][4] The primary toxicological concern for this compound is acute oral toxicity, where it is classified as highly toxic.[1][5] Its acute dermal toxicity is low, and its acute inhalation toxicity is moderate.[1] Chronic exposure to this compound does not lead to increased cholinesterase inhibition due to the rapid reversibility of its binding to the enzyme; therefore, chronic effects are often considered as a series of acute exposures.[6][7] There is no evidence of carcinogenicity in rats or mice.[1][5]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound.

Acute Toxicity Data

| Species | Route of Administration | LD50 / LC50 | Reference(s) |

| Rat | Oral | 15-26 mg/kg | [8] |

| Rat | Dermal | >5600 mg/kg | [8][9] |

| Rat | Inhalation (4h) | 0.15 - 0.29 mg/L | [4][8] |

| Mouse | Oral | 18 mg/kg | [9][10] |

| Dog | Oral | 19 mg/kg | [9] |

| Rabbit | Dermal | >10,200 mg/kg | [9] |

Chronic and Other Toxicity Data

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Reference(s) |

| 2-Year Chronic/Oncogenicity | Rat | 200 mg/kg in diet (approx. 10 mg/kg/day) | - | [9][11] |

| 1-Year Chronic | Dog | 10 ppm in diet (approx. 0.25 mg/kg/day) | - | [10] |

| 2-Generation Reproduction | Rat | 4.5 mg/kg/day (parental and offspring) | - | [3] |

| Dermal Toxicity (21-day) | Rat | 10 mg/kg/day | 20 mg/kg/day | [12] |

| Inhalation (Acute) | Rat | - | 0.00081 mg/kg/day (based on RBC AChE inhibition) | [11][13] |

Experimental Protocols

The following sections describe the likely experimental methodologies for the key toxicity studies cited, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. Specific details of the studies performed on this compound are not always publicly available; therefore, these protocols represent the standard methodologies for such toxicological evaluations.

Acute Toxicity Studies

1. Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain), with females being the default sex.[14]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[14]

-

Procedure: A single dose of this compound is administered by oral gavage. The study uses a stepwise procedure with a small number of animals per step. The starting dose is selected based on available information, and subsequent dose levels are adjusted up or down depending on the observed mortality.[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[4]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[4]

2. Acute Dermal Toxicity (Following OECD Guideline 402: Acute Dermal Toxicity)

-

Objective: To assess the potential short-term hazards of a substance from dermal exposure.[5][15]

-

Test Animals: Typically, young adult rats.[5][16] The skin of the animals should be healthy and intact.[16]

-

Procedure: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing for a 24-hour exposure period.[15][16]

-

Observations: Similar to the oral toxicity study, animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly.[15]

-

Pathology: All animals undergo a gross necropsy at the end of the study.[15]

3. Acute Inhalation Toxicity (Following OECD Guideline 403: Acute Inhalation Toxicity)

-

Objective: To evaluate the health hazards associated with a single, short-term inhalation exposure to a substance.[3]

-

Test Animals: Young adult rats are the preferred species.[13][17]

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[3][4][17] At least three concentrations are usually tested.[4][13]

-

Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for at least 14 days. Body weight is also monitored.[4][13]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[4]

Chronic Toxicity Studies

1. 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

-

Objective: To provide information on the possible health hazards arising from repeated exposure over a prolonged period.[9][14]

-

Test Animals: Typically, young rats are used. At least 10 males and 10 females per group are recommended.[14]

-

Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. Administration is usually through the diet, drinking water, or by gavage.[14] At least three dose levels and a control group are used.[14]

-

Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly. Ophthalmoscopic examination, hematology, clinical biochemistry, and urinalysis are conducted at termination.[14]

-

Pathology: All animals, including those that die during the study, are subjected to a full necropsy. Histopathological examination of major organs and tissues is performed.[14]

2. Chronic Toxicity Studies (Following OECD Guideline 452)

-

Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure over a significant portion of the animal's lifespan.[10][18]

-

Test Animals: Primarily rodents (e.g., rats). For rodents, at least 20 animals per sex per group are used.[10][19]

-

Procedure: The test substance is administered daily to several dose groups and a control group, typically for 12 months in non-rodents or 18-24 months in rodents.[10][18]

-

Observations: Comprehensive observations are made, including clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at multiple time points.[18]

-

Pathology: A full necropsy and histopathological examination of a comprehensive set of organs and tissues are performed on all animals.[18]

3. Carcinogenicity Studies (Following OECD Guideline 451 or combined with chronic toxicity in OECD 453)

-

Objective: To identify the tumorigenic potential of a substance.[1][11]

-

Test Animals: Typically, rats and mice. At least 50 animals per sex per group are used.[11]

-

Procedure: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).[1][11]

-

Observations: Similar to chronic toxicity studies, with a strong emphasis on the detection of neoplastic lesions.[1][11]

-

Pathology: A complete gross necropsy is performed, and all organs and tissues are examined for neoplastic and non-neoplastic changes through histopathology.[1][11]

4. Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)

-

Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.[20][21]

-

Procedure: The test substance is administered to parental (P) generation animals before mating, during mating, and through gestation and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of a second generation (F2).[2]

-

Observations: Endpoints evaluated include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.[20]

-

Pathology: Gross necropsy and histopathology are performed on parental animals and selected offspring, with a focus on the reproductive organs.[20]

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) at the neuromuscular junction and other cholinergic synapses. The following diagram illustrates this process.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Acute Oral Toxicity Study

The following diagram outlines the typical workflow for an acute oral toxicity study.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. Federal Register :: this compound; Pesticide Tolerances for Emergency Exemptions [federalregister.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ask-force.org [ask-force.org]

- 10. oecd.org [oecd.org]

- 11. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 19. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]

- 20. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

Formetanate Hydrochloride: A Technical Guide to its Mode of Action as a Carbamate Insecticide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary